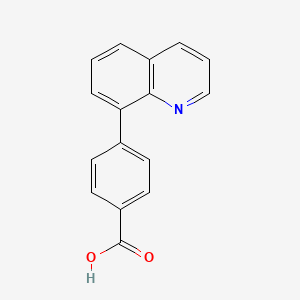

4-quinolin-8-ylbenzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-quinolin-8-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(19)13-8-6-11(7-9-13)14-5-1-3-12-4-2-10-17-15(12)14/h1-10H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVGZDKFCXKGQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CC=C(C=C3)C(=O)O)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400538 |

Source

|

| Record name | 4-quinolin-8-ylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216059-95-9 |

Source

|

| Record name | 4-(8-Quinolinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216059-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-quinolin-8-ylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 4-(Quinolin-8-yl)benzoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(quinolin-8-yl)benzoic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The unique juxtaposition of the quinoline and benzoic acid moieties imparts distinct electronic and structural features, which are elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document offers a predictive interpretation of the compound's spectral characteristics, grounded in the analysis of analogous structures, and provides standardized protocols for experimental data acquisition.

Molecular Structure and Spectroscopic Overview

4-(Quinolin-8-yl)benzoic acid possesses a rigid, planar architecture. The quinoline nucleus, a bicyclic aromatic heterocycle, is linked at its 8-position to the 4-position of a benzoic acid ring. This arrangement facilitates electronic communication between the electron-withdrawing carboxylic acid group and the nitrogen-containing heterocyclic system. Spectroscopic analysis is crucial for confirming the identity, purity, and structural integrity of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 4-(quinolin-8-yl)benzoic acid are based on established data for 8-substituted quinolines and para-substituted benzoic acids.[1][2][3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals for the protons on both the quinoline and benzoic acid rings. The chemical shifts are influenced by the electronic environment of each proton. The carboxylic acid proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm, due to hydrogen bonding.[4]

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Quinolin-8-yl)benzoic Acid in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | ~8.9 | dd | ~4.2, 1.7 |

| H-3' | ~7.6 | dd | ~8.3, 4.2 |

| H-4' | ~8.4 | dd | ~8.3, 1.7 |

| H-5' | ~7.8 | d | ~8.0 |

| H-6' | ~7.5 | t | ~7.8 |

| H-7' | ~7.9 | d | ~7.5 |

| H-2, H-6 | ~8.2 | d | ~8.5 |

| H-3, H-5 | ~7.9 | d | ~8.5 |

| -COOH | >12 | br s | - |

Note: The numbering of the quinoline ring is primed to distinguish it from the benzoic acid ring.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Quinolin-8-yl)benzoic Acid in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~130 |

| C-2, C-6 | ~131 |

| C-3, C-5 | ~129 |

| C-4 | ~145 |

| C-2' | ~150 |

| C-3' | ~122 |

| C-4' | ~136 |

| C-4a' | ~148 |

| C-5' | ~128 |

| C-6' | ~127 |

| C-7' | ~130 |

| C-8' | ~138 |

| C-8a' | ~142 |

| -COOH | ~167 |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for structural verification.

Workflow for NMR Analysis

Caption: Workflow for FT-IR data acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The molecular formula of 4-(quinolin-8-yl)benzoic acid is C₁₆H₁₁NO₂, with a molecular weight of 249.26 g/mol .

Predicted Mass Spectrum

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) is expected at m/z 249. Key fragmentation pathways would involve the loss of moieties from the carboxylic acid group and fragmentation of the quinoline ring.

Table 4: Predicted Key Ions in the Mass Spectrum of 4-(Quinolin-8-yl)benzoic Acid

| m/z | Proposed Fragment | Fragmentation Pathway |

| 249 | [M]⁺˙ | Molecular Ion |

| 232 | [M - OH]⁺ | Loss of hydroxyl radical |

| 204 | [M - COOH]⁺ | Loss of carboxyl radical |

| 176 | [M - COOH - HCN]⁺ | Subsequent loss of HCN from the quinoline ring |

| 128 | [C₉H₆N]⁺ | Quinoline fragment |

The fragmentation of the quinoline ring often involves the loss of HCN. [5]The benzoic acid moiety is prone to losing the hydroxyl and carboxyl groups. [6]

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS) Data Acquisition

Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is ideal for obtaining accurate mass data.

Workflow for HRMS Analysis (ESI-TOF)

Caption: Workflow for HRMS data acquisition and analysis.

Conclusion

The spectroscopic characterization of 4-(quinolin-8-yl)benzoic acid through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. The predicted data, based on well-established principles and analysis of related compounds, serves as a reliable reference for researchers. The detailed experimental protocols outlined in this guide are designed to ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in the chemical sciences.

References

- Supplementary Information - The Royal Society of Chemistry.

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Available at: [Link]

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... - Doc Brown's Chemistry. Available at: [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

-

Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. Available at: [Link]

-

Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions - ResearchGate. Available at: [Link]

-

NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed. Available at: [Link]

-

The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. Available at: [Link]

-

4-(Quinoline-8-sulfonamido)benzoic acid | C16H12N2O4S | CID 776645 - PubChem. Available at: [Link]

-

Benzoic acid - NIST Chemistry WebBook. Available at: [Link]

-

Interpreting IR Spectra - Chemistry Steps. Available at: [Link]

-

Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov - Semantic Scholar. Available at: [Link]

-

MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. Available at: [Link]

-

Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Available at: [Link]

-

IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. - ResearchGate. Available at: [Link]

-

1 H NMR chemical shifts of aromatic protons of compounds 8-21 - ResearchGate. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available at: [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. Available at: [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... - Doc Brown's Chemistry. Available at: [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. Available at: [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). Available at: [Link]

-

Benzoic acids and derivatives - MassBank. Available at: [Link]

-

12.7: Interpreting Infrared Spectra - Chemistry LibreTexts. Available at: [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Available at: [Link]

-

Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available at: [Link]

-

A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

interpreting infra-red spectra - Chemguide. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. - ResearchGate. Available at: [Link]

-

Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - ResearchGate. Available at: [Link]

-

Supporting information - The Royal Society of Chemistry. Available at: [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. Available at: [Link]

-

The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of... - ResearchGate. Available at: [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. Available at: [Link]

-

What functional groups would be present in benzoic acid and seen on the IR spectrum? - Quora. Available at: [Link]

Sources

- 1. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. rsc.org [rsc.org]

- 5. chempap.org [chempap.org]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Crystal Structure Analysis of 4-(Quinolin-8-yl)benzoic Acid: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide

Abstract: This guide provides a comprehensive technical overview of the crystal structure analysis of 4-(quinolin-8-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. We delve into the rationale behind its structural investigation, detailing the complete workflow from chemical synthesis and single-crystal growth to advanced single-crystal X-ray diffraction (SC-XRD) analysis. The core of this work presents a detailed examination of the molecule's crystal structure, focusing on the intricate network of intermolecular interactions that govern its supramolecular assembly. By synthesizing experimental protocols with mechanistic insights, this document serves as an authoritative resource for researchers, scientists, and drug development professionals engaged in crystal engineering and structure-based design.

Introduction: The Scientific Imperative

The convergence of specific molecular scaffolds in a single molecule often yields novel properties not present in the individual components. The title compound, 4-(quinolin-8-yl)benzoic acid, is a prime example, marrying the biologically significant quinoline core with the versatile benzoic acid moiety. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for predicting its behavior and unlocking its full potential.

The Quinoline Moiety: A Privileged Scaffold

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry. Its rigid, planar structure and ability to engage in various non-covalent interactions make it a frequent component of pharmacologically active agents. Notably, quinoline derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the aromatic system is prone to π-π stacking interactions, both of which are critical for molecular recognition at biological targets.

Benzoic Acid: A Master of Supramolecular Chemistry

The carboxylic acid group of benzoic acid is a powerful and highly predictable functional group in crystal engineering. It readily forms robust and directional hydrogen bonds, most famously the carboxylic acid dimer synthon, a highly stable motif where two molecules are linked by a pair of O-H···O hydrogen bonds. This predictable self-assembly makes it an invaluable tool for designing ordered crystalline materials with specific physicochemical properties, such as solubility and stability.

Rationale for the Structural Analysis of 4-(quinolin-8-yl)benzoic acid

The structural elucidation of 4-(quinolin-8-yl)benzoic acid is driven by the need to understand how the functionalities of its two core components—the quinoline and benzoic acid groups—interact and dictate the overall crystal packing. Key scientific questions include:

-

Does the molecule form the expected carboxylic acid dimer, or does the quinoline nitrogen compete as a hydrogen bond acceptor?

-

What role do weaker interactions, such as C-H···O contacts and π-π stacking, play in stabilizing the crystal lattice?

-

How does the dihedral angle between the quinoline and phenyl rings influence the molecular conformation and overall packing efficiency?

Answering these questions provides a blueprint for designing new co-crystals, salts, and related derivatives with tailored properties for applications in drug development and the creation of novel functional materials.

Experimental Methodology: A Validated Workflow

The following protocols represent a self-validating system, where the success of each step is a prerequisite for the next, culminating in a high-quality, publishable crystal structure.

Synthesis of 4-(quinolin-8-yl)benzoic acid

The synthesis of the title compound is reliably achieved via a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is chosen for its high efficiency, tolerance of various functional groups, and generally mild reaction conditions.

Protocol:

-

Reactant Preparation: In a nitrogen-purged Schlenk flask, combine 8-bromoquinoline (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio), followed by a base, such as K₂CO₃ (3.0 eq). The base is crucial for activating the boronic acid.

-

Reaction: Heat the mixture under reflux (approximately 100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Ester Hydrolysis: Upon completion, cool the reaction to room temperature, and perform a standard aqueous workup. The resulting crude ester is then hydrolyzed using an aqueous solution of lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/methanol mixture to yield the carboxylic acid.

-

Purification: Acidify the mixture with HCl to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum. Recrystallization from a suitable solvent like ethanol yields the pure 4-(quinolin-8-yl)benzoic acid.

Single Crystal Growth

The acquisition of diffraction-quality single crystals is the most critical and often most challenging step. The slow evaporation method is selected here as it allows molecules to self-assemble into a thermodynamically stable, highly ordered lattice with minimal defects.

Protocol:

-

Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For 4-(quinolin-8-yl)benzoic acid, a mixture of dimethylformamide (DMF) and water is effective.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent system at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Harvesting: Once well-formed, block-shaped crystals appear, carefully harvest them from the solution using a nylon loop.

Experimental Workflow: From Synthesis to Structure

The logical flow from chemical synthesis to final structural analysis is a multi-stage process where each step builds upon the last. This workflow ensures data integrity and a reliable final model.

Caption: Workflow from synthesis to final crystal structure model.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Refinement

SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid.

Protocol:

-

Data Collection: A suitable crystal is mounted on a diffractometer. The data for 4-(quinolin-8-yl)benzoic acid was collected at a controlled temperature (e.g., 150 K) using molybdenum (Mo Kα, λ = 0.71073 Å) radiation. A low temperature is used to minimize thermal vibrations, resulting in a more precise structure.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like polarization and absorption.

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., with the program SHELXT) to obtain an initial electron density map and a preliminary molecular model.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). This iterative process adjusts atomic positions, and displacement parameters to minimize the difference between observed and calculated structure factors, resulting in a final, accurate model.

Results and Discussion: The Crystal Structure Unveiled

The analysis of 4-(quinolin-8-yl)benzoic acid reveals a highly ordered and fascinating supramolecular architecture governed by a hierarchy of intermolecular forces.

Crystallographic Data Summary

The quality of a crystal structure determination is assessed by several key parameters, summarized below. A low R-factor (R1) indicates a good agreement between the model and the experimental data.

| Parameter | 4-(quinolin-8-yl)benzoic acid |

| Chemical Formula | C₁₆H₁₁NO₂ |

| Formula Weight | 249.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.133(3) |

| b (Å) | 5.1182(13) |

| c (Å) | 22.569(6) |

| β (°) | 98.485(10) |

| Volume (ų) | 1157.3(5) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 150(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected | 8219 |

| Unique Reflections | 2038 |

| Final R1 [I > 2σ(I)] | 0.053 |

| wR2 (all data) | 0.116 |

Molecular Conformation

In the solid state, the molecule is not perfectly planar. The quinoline and phenyl rings are twisted relative to each other, with a significant dihedral angle between their mean planes. This twist is a compromise between maximizing π-conjugation (which favors planarity) and minimizing steric hindrance between the hydrogen atoms on the adjacent rings.

Supramolecular Assembly: A Network of Interactions

The crystal packing is dominated by strong hydrogen bonds involving the carboxylic acid group. Instead of forming the common centrosymmetric dimer, the molecules assemble into an infinite one-dimensional chain along the crystallographic b-axis. This chain is formed by a strong O-H···N hydrogen bond between the carboxylic acid proton and the nitrogen atom of the quinoline ring of an adjacent molecule.

This primary interaction is supported by weaker C-H···O interactions, which link these chains together to form a two-dimensional sheet. Finally, these sheets are stacked upon one another, stabilized by π-π interactions between the aromatic rings of the quinoline and phenyl groups.

Caption: Key intermolecular interactions in the crystal lattice.

Implications and Future Directions

Insights for Drug Design and Crystal Engineering

The discovery that the O-H···N hydrogen bond is the dominant interaction is a critical insight. It demonstrates that the quinoline nitrogen is a more favorable hydrogen bond acceptor than the carbonyl oxygen of the carboxylic acid in this specific steric and electronic context. This knowledge can be leveraged to:

-

Design Co-crystals: Introduce "guest" molecules that can disrupt or complement this O-H···N bond to create new crystalline forms with altered properties like solubility or dissolution rate.

-

Predict Polymorphs: The observed structure represents one possible packing arrangement. Computational screening can now be used to explore other potential, energetically similar crystal forms (polymorphs) that might exhibit different properties.

Proposed Future Studies

-

Co-crystallization Screening: A systematic study involving co-crystallization with other active pharmaceutical ingredients (APIs) or pharmaceutically acceptable co-formers could yield novel multi-component solids.

-

Computational Analysis: A detailed analysis using Hirshfeld surfaces or Quantum Theory of Atoms in Molecules (QTAIM) would provide quantitative insight into the relative strengths of the various intermolecular interactions.

-

Polymorph Screening: A comprehensive screening for polymorphs using different crystallization conditions (solvents, temperatures, evaporation rates) is warranted to explore the full solid-state landscape of this compound.

Conclusion

The single-crystal X-ray diffraction analysis of 4-(quinolin-8-yl)benzoic acid provides a definitive view of its solid-state structure. The molecule adopts a non-planar conformation and assembles into one-dimensional chains via strong O-H···N hydrogen bonds, a departure from the commonly observed carboxylic acid dimer synthon. These chains are further organized by weaker C-H···O and π-π stacking interactions to form a stable three-dimensional lattice. This detailed structural knowledge is not merely an academic exercise; it is foundational, actionable intelligence for the rational design of new materials and pharmaceutical formulations with precisely controlled properties.

References

-

Jain, S. K., & Pathak, A. (2021). Recent advances in the anticancer activity of quinoline derivatives. RSC Medicinal Chemistry. [Link]

-

Marella, A., et al. (2013). Quinoline: A versatile scaffold. Journal of the Chinese Chemical Society. [Link]

-

Aakeröy, C. B., & Seddon, K. R. (1993). The hydrogen bond and crystal engineering. Chemical Society Reviews. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Fun, H.-K., et al. (2008). 4-(Quinolin-8-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances. [Link]

Methodological & Application

Application Notes and Protocol for the Synthesis of 4-(quinolin-8-yl)benzoic acid

Introduction

4-(quinolin-8-yl)benzoic acid is a valuable bifunctional molecule that incorporates both a quinoline and a benzoic acid moiety. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The quinoline core is a privileged scaffold found in numerous biologically active compounds, while the carboxylic acid group provides a handle for further functionalization, such as amide bond formation or coordination to metal centers. This document provides a comprehensive, field-proven protocol for the synthesis of 4-(quinolin-8-yl)benzoic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Reaction Principle and Mechanism

The synthesis of 4-(quinolin-8-yl)benzoic acid is achieved through a Suzuki-Miyaura cross-coupling reaction between 8-bromoquinoline and 4-carboxyphenylboronic acid.[1] This reaction is a cornerstone of modern organic synthesis due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[2]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[3][4]

-

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-bromine bond of 8-bromoquinoline to form a palladium(II) intermediate. This is often the rate-determining step of the cycle.

-

Transmetalation: In the presence of a base, the 4-carboxyphenyl group from the boronic acid is transferred to the palladium(II) complex. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.[4]

-

Reductive Elimination: The quinolinyl and carboxyphenyl groups on the palladium center couple to form the desired carbon-carbon bond of 4-(quinolin-8-yl)benzoic acid. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-(quinolin-8-yl)benzoic acid.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 8-Bromoquinoline | 208.05 | 1.04 g | 5.0 | Limiting reagent |

| 4-Carboxyphenylboronic acid | 165.93 | 0.995 g | 6.0 | 1.2 equivalents |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.056 g | 0.25 | 5 mol% |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 | 3.0 equivalents |

| 1,4-Dioxane | - | 40 mL | - | Anhydrous |

| Deionized Water | - | 10 mL | - | Degassed |

| Hydrochloric Acid (2 M) | - | As needed | - | For acidification |

| Ethyl Acetate | - | ~150 mL | - | For extraction |

| Anhydrous Magnesium Sulfate | - | As needed | - | For drying |

| Deuterated Solvent (e.g., DMSO-d₆) | - | As needed | - | For NMR |

Procedure

-

Reaction Setup:

-

To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromoquinoline (1.04 g, 5.0 mmol), 4-carboxyphenylboronic acid (0.995 g, 6.0 mmol), palladium(II) acetate (0.056 g, 0.25 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to create an inert atmosphere.

-

Add 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.

-

-

Reaction:

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate.

-

The reaction is generally complete within 12-24 hours.

-

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add approximately 50 mL of deionized water.

-

Acidify the mixture to a pH of approximately 3-4 by the dropwise addition of 2 M hydrochloric acid. This will precipitate the carboxylic acid product.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude 4-(quinolin-8-yl)benzoic acid can be purified by recrystallization.[5][6][7] A suitable solvent system for recrystallization is an ethanol/water mixture.[7][8]

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

Characterization

The structure and purity of the synthesized 4-(quinolin-8-yl)benzoic acid should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for both the quinoline and the benzoic acid moieties. The aromatic protons will appear in the range of 7.0-9.0 ppm. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (often >10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the requisite number of carbon signals, including the characteristic signal for the carboxylic acid carbonyl carbon at approximately 165-175 ppm.[9][10]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Safety and Handling Precautions

-

8-Bromoquinoline: This compound is harmful if swallowed and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Palladium(II) Acetate: Palladium compounds can be toxic and are potential sensitizers. Avoid inhalation of dust and contact with skin and eyes.

-

1,4-Dioxane: This solvent is a suspected carcinogen and is flammable. Use only in a well-ventilated fume hood and away from ignition sources.

-

General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this procedure. Ensure that all manipulations are carried out in a properly functioning chemical fume hood.

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Suzuki, A. (1982). Organoboron compounds in new synthetic reactions. Pure and Applied Chemistry, 54(9), 1729-1742.

-

Chemistry LibreTexts. (2020). Recrystallization. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon‐13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal, 10(3), 537-546.

-

Scribd. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

- Hu, Y., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(17), 3056.

-

ResearchGate. (n.d.). Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. Retrieved from [Link]

-

MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. scribd.com [scribd.com]

- 9. Benzoic acid(65-85-0) 1H NMR [m.chemicalbook.com]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

preparation of 4-(quinolin-8-yl)benzoic acid derivatives for biological screening

Application Notes & Protocols

Topic: Preparation of 4-(Quinolin-8-yl)benzoic Acid Derivatives for Biological Screening For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal scaffold for designing molecules that can bind to a wide array of biological targets.[3] Consequently, quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5]

The 4-(quinolin-8-yl)benzoic acid framework, in particular, presents a compelling architecture for drug discovery. It combines the biologically active quinoline moiety with a benzoic acid group. The carboxylic acid function can serve as a key pharmacophore, mimicking interactions of endogenous ligands or acting as a handle for creating a library of ester or amide derivatives to explore structure-activity relationships (SAR).[3][6] The linkage at the 8-position of the quinoline ring directs the benzoic acid substituent into a distinct spatial orientation, which can be exploited for selective targeting of enzyme active sites or receptor binding pockets.

This guide provides a comprehensive, field-proven methodology for the synthesis of a representative 4-(quinolin-8-yl)benzoic acid derivative and outlines detailed protocols for its subsequent evaluation in two primary biological screening assays: a cancer cell cytotoxicity assay and a kinase inhibition assay.

Strategic Overview: A Modular Approach to Synthesis and Screening

The overall workflow is designed as a modular process, beginning with the chemical synthesis of the core compound and culminating in its biological evaluation. This allows for iterative optimization at each stage of the drug discovery process.

Caption: Overall Workflow: Synthesis to Biological Evaluation.

Part 1: Synthesis of 4-(Quinolin-8-yl)benzoic Acid

The most robust and versatile method for constructing the C-C bond between the quinoline and benzene rings is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its key reagents (boronic acids and organohalides).[9]

Synthetic Scheme

The synthesis is a two-step process: (1) Suzuki-Miyaura coupling to form the carbon-carbon bond and (2) Saponification (ester hydrolysis) to yield the final carboxylic acid.

Caption: Two-step synthesis of 4-(quinolin-8-yl)benzoic acid.

Protocol 1.1: Synthesis of Methyl 4-(quinolin-8-yl)benzoate

Rationale: This protocol utilizes a common palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), and a standard base, potassium carbonate. The boronic ester is used in a slight excess to ensure complete consumption of the bromoquinoline. A dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base.[10]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 8-Bromoquinoline | 1.0 | 208.05 | 1.00 g (4.81 mmol) |

| Methyl 4-(...)-benzoate | 1.1 | 262.12 | 1.39 g (5.29 mmol) |

| Pd(PPh₃)₄ | 0.03 | 1155.56 | 167 mg (0.14 mmol) |

| K₂CO₃ | 3.0 | 138.21 | 1.99 g (14.43 mmol) |

| 1,4-Dioxane | - | - | 30 mL |

| Water | - | - | 10 mL |

Procedure:

-

To a 100 mL two-necked round-bottom flask equipped with a condenser and magnetic stir bar, add 8-bromoquinoline (1.00 g), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.39 g), and potassium carbonate (1.99 g).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

-

Add 1,4-dioxane (30 mL) and water (10 mL) via syringe.

-

Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (167 mg). The mixture will typically turn yellow/orange.

-

Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 8-bromoquinoline spot is consumed.

-

Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

-

Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester as a solid.

Protocol 1.2: Synthesis of 4-(Quinolin-8-yl)benzoic Acid

Rationale: Lithium hydroxide is a strong base suitable for saponification that minimizes side reactions. A mixed solvent system (THF/water) ensures solubility of the ester. Acidification in the final step is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Procedure:

-

Dissolve the purified methyl 4-(quinolin-8-yl)benzoate (e.g., 1.0 g, 3.63 mmol) in a mixture of Tetrahydrofuran (THF) (20 mL) and water (10 mL) in a round-bottom flask.

-

Add lithium hydroxide monohydrate (LiOH·H₂O) (305 mg, 7.26 mmol, 2.0 eq.).

-

Stir the mixture at room temperature for 12-18 hours. Monitor by TLC until the starting ester is consumed.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl. A precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(quinolin-8-yl)benzoic acid.

Self-Validation and Characterization: The identity and purity of the final compound must be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: To assess purity.

Part 2: Protocols for Biological Screening

Once synthesized and characterized, the compound is ready for biological evaluation. Proper handling and preparation of the test compound are paramount for obtaining reliable data.

Protocol 2.1: Compound Stock Preparation

Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for preparing stock solutions of small molecules for biological assays due to its high solubilizing power and compatibility with most cell-based and biochemical assays at low final concentrations (<0.5%).

-

Accurately weigh 5-10 mg of 4-(quinolin-8-yl)benzoic acid into a sterile microcentrifuge tube.

-

Add the appropriate volume of high-purity, sterile DMSO to achieve a stock concentration of 10 mM.

-

Vortex or sonicate until the compound is completely dissolved.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2.2: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This protocol is designed for a 96-well plate format suitable for screening.

Caption: Workflow for MTT Cytotoxicity Assay.

Procedure:

-

Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Include wells with media only for background control. Incubate for 24 hours at 37°C, 5% CO₂.[12]

-

Compound Treatment:

-

Prepare a serial dilution of the 10 mM stock solution in culture medium to achieve final desired concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.).

-

Carefully remove the old media from the cells and add 100 µL of the media containing the test compound dilutions.

-

Include "vehicle control" wells treated with the same final concentration of DMSO as the compound-treated wells (e.g., 0.1% DMSO).

-

Include "untreated control" wells with fresh media only.

-

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.[11]

-

Formazan Solubilization: Carefully aspirate the media from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

-

Data Acquisition: Measure the absorbance at 590 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2.3: In Vitro Kinase Inhibition Screening (ADP-Glo™ Assay)

Rationale: Protein kinases are a major class of drug targets.[13] Many quinoline derivatives are known to be kinase inhibitors.[3] The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[14] Less light indicates less ADP, meaning the kinase has been inhibited. It is a robust, high-throughput method.[14][15]

Procedure:

-

Kinase Reaction:

-

In a 96-well or 384-well plate, set up the kinase reaction. This will typically include the kinase of interest (e.g., a tyrosine kinase like Src), its specific substrate, and ATP in a reaction buffer.

-

Add the 4-(quinolin-8-yl)benzoic acid derivative at various concentrations. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

-

The total reaction volume is typically small (5-25 µL).

-

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the recommended time (e.g., 60 minutes).

-

ADP Detection (Step 1): Add an equal volume of ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation (Step 2): Add a double volume of Kinase Detection Reagent. This reagent converts the ADP generated in the first step into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.

References

-

Bhandare, R. R., et al. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 15(9), 745–768. Available at: [Link]

-

Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-influenza Agents. Semantic Scholar. Available at: [Link]

-

Al-Ostath, A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(11), 3423. Available at: [Link]

-

Kii, I., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of biomolecular screening, 21(2), 164–172. Available at: [Link]

-

Gupta, H., et al. (2017). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

-

Ökten, S. (2019). New quinoline derivatives via Suzuki coupling reactions. Journal of Chemical Research, 43(7-8), 274-279. Available at: [Link]

-

Tzani, A., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(11), 3235. Available at: [Link]

-

von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481–490. Available at: [Link]

-

Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. Available at: [Link]

-

Singh, S., & Prajapati, S. (2017). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar. Available at: [Link]

-

Hussein, F. H., & Al-Ouqaili, F. N. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. Available at: [Link]

-

Govindarao, V., et al. (2022). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 7(12), 10567–10579. Available at: [Link]

-

Kumar, S., et al. (2011). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 11(13), 1129–1143. Available at: [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

-

Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

-

de Souza, A. C. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7622. Available at: [Link]

-

Sharma, P. C., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Advanced Scientific Research, 13(06), 01-11. Available at: [Link]

- Google Patents. (n.d.). Preparation method for quinoline-4-carboxylic acid derivative.

-

Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Available at: [Link]

-

Stanetty, P., & Schnürch, M. (2010). A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. ResearchGate. Available at: [Link]

-

Pal, M. (2015). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Available at: [Link]

-

Patel, R., et al. (2014). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences, 9(4), 48-52. Available at: [Link]

-

The Scientist. (2026). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. Available at: [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Available at: [Link]

-

Li, X., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 553. Available at: [Link]

-

ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. Available at: [Link]

-

Jose, J., & Thomas, A. (2024). The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(1), 225-236. Available at: [Link]

-

Kumar, A., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-(Quinolin-8-yl)benzoic Acid Synthesis

Welcome to the technical support center for the synthesis of 4-(quinolin-8-yl)benzoic acid via the Suzuki-Miyaura coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.

I. Reaction Overview and Key Challenges

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] In the synthesis of 4-(quinolin-8-yl)benzoic acid, an organoboron species, 4-carboxyphenylboronic acid, is coupled with an organohalide, 8-bromoquinoline.

While the Suzuki coupling is widely used, its success is contingent on a careful interplay of multiple parameters.[3] Challenges in this specific synthesis can arise from the properties of the quinoline moiety, which can act as a Lewis base and potentially poison the palladium catalyst.[4] This guide will address these specific challenges and provide a framework for optimizing the reaction.

General Reaction Scheme:

II. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues encountered during the synthesis of 4-(quinolin-8-yl)benzoic acid.

Issue 1: Low to No Product Formation

Q: My reaction shows little to no formation of the desired 4-(quinolin-8-yl)benzoic acid, with starting materials largely unreacted. What are the likely causes and how can I address them?

A: Senior Application Scientist's Insights:

Low or no conversion is a common issue in Suzuki couplings and can stem from several factors. A systematic approach to troubleshooting is crucial.

1. Catalyst Inactivity or Decomposition:

-

Cause: The palladium catalyst is the heart of the reaction. Its inactivity can be due to oxidation of the Pd(0) active species or poisoning. The nitrogen atom in the quinoline ring can coordinate to the palladium center, inhibiting its catalytic activity.[4]

-

Solution:

-

Degassing: Ensure rigorous degassing of your solvent and reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst. Bubbling argon or nitrogen through the solvent for an extended period is effective.

-

Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the Pd(0) species and promote the oxidative addition step, which is often rate-limiting.[4][5] Good starting points are SPhos or XPhos.

-

Catalyst Precursor: Using a pre-catalyst, such as a Pd(II) source that is reduced in situ, can sometimes be more effective than using a Pd(0) source directly.

-

2. Ineffective Base:

-

Cause: The base plays a critical role in the transmetalation step by activating the boronic acid.[1][2][6] An inappropriate base or insufficient amount can halt the catalytic cycle.

-

Solution:

-

Base Strength and Solubility: A common and effective base for Suzuki couplings is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Potassium phosphate (K₃PO₄) is a stronger base that can be effective for more challenging couplings. The solubility of the base is also important; using a mixed solvent system (e.g., dioxane/water) can improve the solubility and effectiveness of inorganic bases.

-

Anhydrous Conditions: While some water is often beneficial, completely anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be highly effective, especially with boronic esters.[4]

-

3. Issues with Starting Materials:

-

Cause: The quality of your 8-bromoquinoline and 4-carboxyphenylboronic acid is paramount. Impurities in the 8-bromoquinoline or decomposition of the boronic acid can inhibit the reaction.

-

Solution:

Troubleshooting Workflow for Low Conversion:

Caption: A systematic workflow for troubleshooting low product yield.

Issue 2: Presence of Significant Side Products

Q: My reaction is producing a significant amount of side products, complicating purification and reducing the yield of 4-(quinolin-8-yl)benzoic acid. What are these side products and how can I minimize them?

A: Senior Application Scientist's Insights:

Side reactions are a common challenge in Suzuki couplings. Identifying the major side products is the first step to mitigating their formation.

1. Homocoupling of the Boronic Acid:

-

Cause: This side reaction forms 4,4'-dicarboxybiphenyl from the coupling of two molecules of 4-carboxyphenylboronic acid. It is often promoted by the presence of Pd(II) species in the absence of the aryl halide or by the presence of oxygen.

-

Solution:

-

Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.

-

Stoichiometry: Ensure an appropriate stoichiometry, typically a slight excess of the boronic acid (1.1-1.5 equivalents).

-

Rigorous Degassing: As with catalyst decomposition, thoroughly degassing the reaction mixture is crucial to prevent oxygen-mediated side reactions.

-

2. Protodeboronation:

-

Cause: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom, to form benzoic acid. This is often promoted by aqueous basic conditions and elevated temperatures.[4]

-

Solution:

-

Use of Boronate Esters: As mentioned previously, boronate esters (e.g., pinacol esters) are generally more stable and less prone to protodeboronation.[4]

-

Milder Base/Conditions: If protodeboronation is a significant issue, consider using a milder base or lowering the reaction temperature.

-

3. Dehalogenation of 8-Bromoquinoline:

-

Cause: The 8-bromoquinoline can be reduced to quinoline. This can occur via a competing reaction pathway where a hydride source is present.

-

Solution:

-

Solvent Choice: Ensure the use of high-purity, dry solvents. Some solvents, if not properly dried, can be a source of hydrides.

-

Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling and undesired dehalogenation. Screening different ligands may be necessary.

-

Table 1: Common Side Products and Mitigation Strategies

| Side Product | Structure | Cause | Mitigation Strategy |

| Homocoupling Product | 4,4'-dicarboxybiphenyl | Excess boronic acid, oxygen | Control stoichiometry, rigorous degassing |

| Protodeboronation Product | Benzoic Acid | Aqueous base, heat | Use boronate ester, milder conditions |

| Dehalogenation Product | Quinoline | Hydride sources | Use dry solvents, screen ligands |

Issue 3: Difficult Purification

Q: I am having difficulty purifying the final product, 4-(quinolin-8-yl)benzoic acid, from the reaction mixture. What are the best practices for purification?

A: Senior Application Scientist's Insights:

Purification can be challenging due to the presence of residual starting materials, side products, and the palladium catalyst. A multi-step purification strategy is often required.

1. Initial Workup:

-

Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction.

-

After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Basify the aqueous layer with a solution of sodium hydroxide (NaOH) to deprotonate the carboxylic acid, making it water-soluble.

-

Separate the aqueous layer and wash it with an organic solvent to remove non-acidic impurities.

-

Acidify the aqueous layer with hydrochloric acid (HCl) to precipitate the product.

-

Collect the solid product by filtration.

-

2. Recrystallization:

-

Solvent Selection: For further purification, recrystallization is a powerful technique.[7][8] The choice of solvent is critical. A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvents for recrystallization of benzoic acid derivatives include water, ethanol, or mixtures thereof.[7]

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot solvent.

-

Allow the solution to cool slowly to form crystals.

-

Collect the purified crystals by filtration.

-

3. Chromatography:

-

When to Use: If recrystallization does not provide sufficient purity, column chromatography may be necessary.

-

Stationary and Mobile Phases: Silica gel is a common stationary phase. The mobile phase will typically be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), with the polarity adjusted to achieve good separation.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand combination for this reaction?

A1: While there is no single "best" combination for all Suzuki couplings, for challenging substrates like 8-bromoquinoline, bulky and electron-rich phosphine ligands are generally preferred.[5] A good starting point is to screen catalysts such as Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts in combination with ligands like SPhos or XPhos.

Q2: How do I choose the right base?

A2: The choice of base is critical for the transmetalation step.[1][6][9][10]

-

Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. K₃PO₄ is a stronger base and can be effective for less reactive aryl chlorides.

-

Organic Bases: In some cases, organic bases like triethylamine (TEA) can be used, but they are generally less effective for activating boronic acids.

-

Fluoride Sources: Bases like KF can be effective, particularly when base-labile functional groups are present.[6]

Q3: What is the role of water in the reaction?

A3: A small amount of water is often beneficial in Suzuki couplings that use inorganic bases. Water can help to dissolve the base and facilitate the formation of the active borate species. However, excessive water can lead to protodeboronation of the boronic acid.

Q4: Can I use 8-chloroquinoline instead of 8-bromoquinoline?

A4: Aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings due to the stronger C-Cl bond.[2][9] While it is possible to use 8-chloroquinoline, it will likely require more forcing conditions, such as a more active catalyst system (e.g., one with a highly electron-rich ligand), a stronger base, and higher temperatures.[6]

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the starting materials and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.

IV. Experimental Protocol: A Starting Point for Optimization

This protocol provides a general starting point for the synthesis of 4-(quinolin-8-yl)benzoic acid. Optimization of the parameters in Table 2 will likely be necessary to achieve the best results.

Materials:

-

8-Bromoquinoline

-

4-Carboxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane and water)

Procedure:

-

To a reaction vessel, add 8-bromoquinoline (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Add Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and proceed with the workup and purification as described in the "Difficult Purification" section.

Table 2: Key Reaction Parameters for Optimization

| Parameter | Starting Condition | Range to Explore | Rationale |

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf), Pd(OAc)₂ + Ligand | Different catalysts have varying activities. |

| Ligand | PPh₃ | SPhos, XPhos | Bulky, electron-rich ligands can improve efficiency.[5] |

| Base | K₂CO₃ | Cs₂CO₃, K₃PO₄ | Base strength affects the rate of transmetalation.[1][6] |

| Solvent | Dioxane/Water (4:1) | Toluene/Water, DMF | Solvent affects solubility and reaction kinetics. |

| Temperature | 90 °C | 80 - 110 °C | Higher temperatures can increase reaction rate but also side reactions. |

Suzuki Coupling Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

V. References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC - NIH. (2023). Retrieved from [Link]

-

The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

-

Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved from [Link]

-

Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]

-

Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. (2025). Retrieved from [Link]

-

4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate. (2025). Retrieved from [Link]

-

Purification of benzoic acid - US3235588A - Google Patents. (n.d.). Retrieved from

-

Optimization of conditions for the Suzuki coupling reaction. - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of new arylated Quinolines by Suzuki cross coupling - ResearchGate. (2025). Retrieved from [Link]

-

Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

-

(PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.). Retrieved from [Link]

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

-

Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017). Retrieved from [Link]

-

(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. (2018). Retrieved from [Link]

-

METHOD FOR PURIFICATION OF BENZOIC ACID - European Patent Office - EP 3148661 B1 - EPO. (2019). Retrieved from [Link]

-

What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. (2019). Retrieved from [Link]

-

Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. (2016). Retrieved from [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016). Retrieved from [Link]

-

Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 4-(quinolin-8-yl)benzoic acid

Welcome to the technical support center for 4-(quinolin-8-yl)benzoic acid (8QBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maximizing the fluorescence quantum yield of this versatile fluorophore. Here, we address common experimental challenges with scientifically grounded explanations and actionable protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 8QBA. Each problem is followed by an analysis of potential causes and detailed protocols for resolution.

Problem 1: Low or No Detectable Fluorescence in Solution

You've dissolved your 8QBA sample, but the fluorescence intensity is significantly lower than expected, or perhaps not detectable at all.

Potential Causes and Solutions:

-

Aggregation-Caused Quenching (ACQ): 8QBA, like many planar aromatic molecules, is susceptible to aggregation in solution, especially at higher concentrations or in poor solvents. When molecules aggregate, non-radiative decay pathways are formed, which quenches fluorescence.[1][2] This phenomenon is a well-documented issue for many organic luminophores in the condensed phase.[2][3]

-

Troubleshooting Protocol 1: Solvent Screening and Concentration Optimization

-

Prepare a stock solution of 8QBA in a good solvent where it is highly soluble, such as DMSO or DMF.

-

Create a dilution series in your target aqueous or organic buffer. Start from a high concentration and dilute down to the nanomolar range.

-

Measure the fluorescence intensity for each concentration.

-

Plot fluorescence intensity versus concentration. If ACQ is the issue, you will observe an initial increase in fluorescence with concentration, followed by a decrease as aggregation becomes more prevalent. The peak of this curve represents the optimal concentration for your working solution.

-

-

-

Inappropriate Solvent Polarity: The polarity of the solvent can significantly impact the fluorescence quantum yield.[4] For many fluorophores, an increase in solvent polarity can lead to a red shift in the emission spectrum and, in some cases, a decrease in intensity due to stabilization of the excited state and increased interaction with the solvent.[4]

-

Troubleshooting Protocol 2: Solvent Polarity Tuning

-

Prepare solutions of 8QBA at a fixed, low concentration (e.g., 1-10 µM) in a range of solvents with varying polarities (e.g., dioxane, acetonitrile, ethanol, water).

-

Measure the absorption and emission spectra for each solution.

-

Calculate the relative quantum yield for each solvent using a known standard like quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.55).[5]

-

Analyze the data to identify the solvent system that provides the highest quantum yield. A table summarizing your findings will be useful for future experiments.

-

-

-

Sub-optimal pH (Lack of Protonation): The nitrogen atom on the quinoline ring can be protonated, and this protonation is often a key factor in "turning on" or significantly enhancing the fluorescence of quinoline derivatives.[6][7] The lone pair of electrons on the nitrogen can participate in non-radiative decay pathways; upon protonation, this pathway is inhibited, leading to a more intense fluorescence.[7]

-

Troubleshooting Protocol 3: pH Optimization

-

Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

-

Add a constant concentration of 8QBA to each buffer.

-

Measure the fluorescence intensity at each pH.

-

Plot fluorescence intensity versus pH. You should observe a significant increase in fluorescence at lower pH values where the quinoline nitrogen is protonated. For quinolines, a significant increase in fluorescence intensity is often observed with strong acids.[6][7]

-

-

Problem 2: Fluorescence Quenching Upon Addition of Other Reagents

You observe a strong fluorescence signal from your 8QBA solution, but the intensity decreases or disappears upon the addition of other molecules, such as metal ions or potential binding partners.

Potential Causes and Solutions:

-

Coordination with Quenching Metal Ions: The quinoline moiety is an excellent chelator for metal ions.[8] While some metal ions can enhance fluorescence (Chelation-Enhanced Fluorescence, CHEF), others, particularly transition metals like Cu²⁺, Fe³⁺, and Ni²⁺, are known to quench fluorescence through mechanisms such as spin-orbit coupling or electron transfer.[8][9][10]

-

Troubleshooting Protocol 4: Identifying and Mitigating Metal Ion Quenching

-

Ensure all glassware is scrupulously clean and consider washing with a chelating agent like EDTA to remove trace metal contaminants.

-

Use high-purity solvents and reagents.

-

If metal ion contamination is suspected, add a small amount of a strong chelator like EDTA to your 8QBA solution (before adding other reagents) to see if fluorescence is restored.

-

If your experiment involves the intentional addition of metal ions, be aware of their potential quenching effects. The interaction of 8QBA with various metal ions can be systematically studied to determine which ones cause quenching.[10]

-

-

-

Photoinduced Electron Transfer (PET): If the added reagent is an electron-rich or electron-poor molecule, it may be quenching the fluorescence of 8QBA through a PET mechanism. In this process, an electron is transferred from the quencher to the excited fluorophore (or vice versa), providing a non-radiative pathway for the excited state to return to the ground state.

-

Troubleshooting Protocol 5: Investigating PET Quenching

-

Characterize the electrochemical properties of your quencher (e.g., using cyclic voltammetry) to determine its redox potential.

-